molecular formula C12H14N2OS B1474468 (1R,2R)-2-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclopentan-1-ol CAS No. 2015230-49-4

(1R,2R)-2-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclopentan-1-ol

Cat. No. B1474468
CAS RN: 2015230-49-4
M. Wt: 234.32 g/mol
InChI Key: SOHVWCXLXPERRC-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclopentan-1-ol, also known as 1,3-BDZ-S-Cp, is an organosulfur compound with a wide range of applications in the scientific and medical fields. It has been used in various research studies for its unique properties, including its ability to act as a chiral catalyst, a ligand for metal complexes, and a chiral building block for synthesis. Additionally, 1,3-BDZ-S-Cp has been used as a pharmaceutical agent for the treatment of several diseases and conditions.

Scientific Research Applications

Microbial Hydroxylation

Microbial hydroxylation using Cunninghamella blakesleeana DSM 1906 and Bacillus megaterium DSM 32 has been investigated for the biotransformation of 2-cycloalkyl-1,3-benzoxazoles and -thiazoles. This process yields products of preparative importance like (1S,3S)-3-(benz-1,3-oxazol-2-yl)cyclopentan-1-ol, showcasing the utility of microbial biocatalysts in generating synthetically valuable chiral compounds (Raadt et al., 1996).

Chemoenzymatic Synthesis

Chemoenzymatic routes have been developed to prepare compounds with good to high enantiomeric excess, indicating the potential for producing optically active forms of drugs with β-blocker activity. This illustrates the compound's relevance in synthesizing precursors for therapeutically active molecules (Nunno et al., 2000).

Asymmetric Reduction

The use of whole cells from various fungal strains for the asymmetric reduction of 1-(benzoazol-2-ylsulfanyl)propan-2-ones to corresponding alcohols has been investigated. This process achieves high enantiomeric excess and showcases the application of biocatalysis in producing enantioenriched alcohols, which are valuable intermediates in chemical synthesis (Borowiecki et al., 2014).

Kinetic Resolution

Studies on lipase-catalyzed kinetic resolution of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol highlight the enzyme-mediated approaches to achieve enantioselective synthesis. This method provides insights into the production of chiral alcohols with potential antifungal activity, demonstrating the compound's utility in developing biologically active agents (Borowiecki et al., 2013).

properties

IUPAC Name

(1R,2R)-2-(1H-benzimidazol-2-ylsulfanyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c15-10-6-3-7-11(10)16-12-13-8-4-1-2-5-9(8)14-12/h1-2,4-5,10-11,15H,3,6-7H2,(H,13,14)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHVWCXLXPERRC-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)SC2=NC3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)SC2=NC3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,2R)-2-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclopentan-1-ol
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(1R,2R)-2-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclopentan-1-ol
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(1R,2R)-2-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclopentan-1-ol
Reactant of Route 6
(1R,2R)-2-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclopentan-1-ol

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